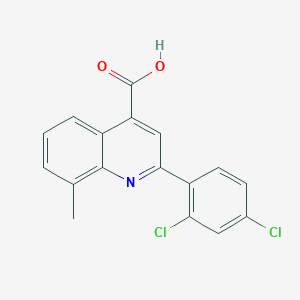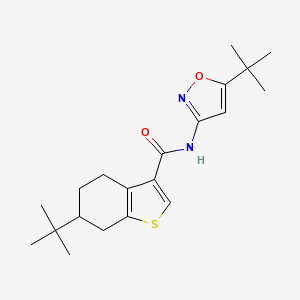![molecular formula C22H30N2O4S2 B4266454 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine](/img/structure/B4266454.png)
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine
Descripción general
Descripción
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine, also known as BDP, is a chemical compound that has gained significant attention in scientific research. BDP is a piperazine derivative that has been synthesized through various methods and has shown promising results in its application in scientific research.
Mecanismo De Acción
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been shown to interact with metal ions and nitric oxide through its sulfonyl groups. The sulfonyl groups of 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine can form coordination bonds with metal ions, leading to the formation of metal complexes. 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine can also react with nitric oxide to form a nitrosated product. In photodynamic therapy, 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine can be activated by light to produce reactive oxygen species, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been shown to have low toxicity and is relatively stable in biological systems. It has been used to study the distribution and metabolism of metal ions in cells. 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has also been used to study the role of nitric oxide in biological systems. In photodynamic therapy, 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been shown to induce cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has several advantages in lab experiments, including its high sensitivity and selectivity for metal ions and nitric oxide. It is also relatively easy to synthesize and has low toxicity. However, 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has some limitations, including its limited solubility in aqueous solutions and its potential to form aggregates in biological systems.
Direcciones Futuras
There are several future directions for the research of 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine. One potential direction is the development of new synthesis methods for 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine that can improve its solubility and stability in biological systems. Another direction is the application of 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine in the detection of other biomolecules, such as proteins and nucleic acids. Additionally, 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine can be used in conjunction with other imaging techniques, such as magnetic resonance imaging, to improve the detection of metal ions and nitric oxide in biological systems.
Aplicaciones Científicas De Investigación
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for detecting the presence of metal ions in biological systems. 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has also been used as a fluorescent probe for detecting the presence of nitric oxide in cells. Additionally, 1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been used as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
IUPAC Name |
1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S2/c1-15-7-9-21(17(3)11-15)29(25,26)23-13-20(6)24(14-19(23)5)30(27,28)22-10-8-16(2)12-18(22)4/h7-12,19-20H,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDHDRWLEQPFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1S(=O)(=O)C2=C(C=C(C=C2)C)C)C)S(=O)(=O)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4266372.png)
![propyl 2-[(4-methoxybenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B4266378.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B4266392.png)

![4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4266400.png)
![6-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4266404.png)
![3-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4266420.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5-ethyl-3-thiophenecarboxamide](/img/structure/B4266421.png)
![6-tert-butyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4266425.png)
![ethyl 2-{[(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]amino}-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate](/img/structure/B4266438.png)

![3-cyclopropyl-5-(difluoromethyl)-1-[(5-methyl-3-thienyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266448.png)
